2-Bromo-N-(P-toluenesulfonyl)pyrrole
Overview
Description
2-Bromo-N-(P-toluenesulfonyl)pyrrole is an organic compound with the molecular formula C11H10BrNO2S and a molecular weight of 300.17 g/mol . It is a derivative of pyrrole, substituted with a bromine atom at the 2-position and a p-toluenesulfonyl group at the nitrogen atom. This compound is known for its stability and crystalline nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N-(P-toluenesulfonyl)pyrrole can be synthesized through a two-step process:
Bromination of Pyrrole: Pyrrole is brominated to form 2-bromopyrrole.
Tosylation: The 2-bromopyrrole is then reacted with p-toluenesulfonyl chloride to form this compound.
The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the tosylation step. The reactions are usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(P-toluenesulfonyl)pyrrole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives of the pyrrole.
Oxidation: Products include pyrrole-2,5-dione derivatives.
Reduction: Products include the corresponding sulfide derivatives.
Scientific Research Applications
2-Bromo-N-(P-toluenesulfonyl)pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-N-(P-toluenesulfonyl)pyrrole involves its interaction with nucleophiles and electrophiles. The bromine atom at the 2-position is highly reactive, making it a suitable site for nucleophilic substitution reactions. The p-toluenesulfonyl group enhances the compound’s stability and reactivity by acting as an electron-withdrawing group, which facilitates various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(toluene-4-sulphonyl)-1H-pyrrole
- 2-Bromo-1-tosyl-1H-pyrrole
- 2-Bromo-1-[(4-methylphenyl)sulphonyl]-1H-pyrrole
Uniqueness
2-Bromo-N-(P-toluenesulfonyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both the bromine atom and the p-toluenesulfonyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Biological Activity
2-Bromo-N-(P-toluenesulfonyl)pyrrole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antibacterial properties and interactions with various biomolecules.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrole ring substituted with a bromine atom and a p-toluenesulfonyl group, which enhances its solubility and reactivity. The crystal structure analysis reveals that the compound crystallizes in a columnar arrangement with interdigitated C—H⋯O interactions, which may play a role in its biological activity .
Synthesis
The synthesis of this compound typically involves the bromination of pyrrole derivatives followed by the introduction of the p-toluenesulfonyl group. Various synthetic routes have been explored, including one-pot multicomponent reactions that facilitate the rapid assembly of complex structures while minimizing the use of hazardous reagents .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The presence of halogen substitutions, particularly bromine at the C4 position of pyrrole, has been correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrrole have shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .
The mechanism underlying the antibacterial activity of this compound is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial cell division and leads to cell death. Additionally, the sulfonyl group may enhance the compound's ability to penetrate bacterial membranes, further contributing to its efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Study on Anticancer Activity : A study evaluated various pyrrole derivatives for their anticancer properties using MTT assays. The results indicated that some derivatives exhibited significant cytotoxicity against cancer cell lines such as HEPG2 and MCF7, suggesting that modifications to the pyrrole structure can enhance therapeutic potential .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications at specific positions on the pyrrole ring can dramatically influence biological activity. For example, introducing different substituents on the p-toluenesulfonyl group can alter both solubility and interaction with target biomolecules .
Data Table: Summary of Biological Activities
Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Values |
---|---|---|---|
This compound | Antibacterial | E. coli | 32-64 µg/mL |
Pyrrole Derivative A | Anticancer | HEPG2 | IC50 = 1.18 ± 0.14 µM |
Pyrrole Derivative B | Anticancer | MCF7 | IC50 = 0.7 ± 0.2 µM |
Properties
IUPAC Name |
2-bromo-1-(4-methylphenyl)sulfonylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWOQDAQOPOEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397287 | |
Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290306-56-8 | |
Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-(4-toluenesulphonyl)-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-N-(P-toluenesulfonyl)pyrrole in organic synthesis?
A1: this compound [, ] serves as a stable and robust derivative of the inherently sensitive 2-bromopyrrole. This compound exhibits excellent stability at room temperature, overcoming the limitations of 2-bromopyrrole, which tends to decompose over time. This enhanced stability makes it a valuable building block in organic synthesis, particularly in Suzuki coupling reactions with arylboronic acids [].
Q2: What is the crystal structure of this compound?
A2: this compound crystallizes in a columnar structure characterized by interdigitated C—H⋯O doubly bonded chains. These columns exhibit a herringbone packing arrangement and are interconnected through weak hydrogen bonds []. Interestingly, this structure is nearly isomorphous to its chloromethyl analog, despite the difference in size and interactions between the bromine and chloromethyl substituents [].
Q3: What are the advantages of using this compound in Suzuki coupling reactions?
A3: this compound acts as an efficient substrate in Suzuki coupling reactions with arylboronic acids []. This reaction allows for the introduction of diverse aryl groups onto the pyrrole ring, expanding the possibilities for synthesizing a wide array of substituted pyrrole derivatives, which are valuable building blocks in medicinal chemistry and materials science.
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